molecular formula C17H13BrN6O2 B11641238 3-(1H-benzotriazol-1-yl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide

3-(1H-benzotriazol-1-yl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide

Cat. No.: B11641238
M. Wt: 413.2 g/mol
InChI Key: ZWZWRYIYVGEAIM-UHFFFAOYSA-N
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Description

3-(1H-benzotriazol-1-yl)-N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzotriazole moiety linked to a brominated indole derivative through a hydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide typically involves multiple steps, starting with the preparation of the benzotriazole and indole derivatives. The benzotriazole moiety can be synthesized through the cyclization of o-phenylenediamine with nitrous acid. The indole derivative is prepared by bromination of indole-2-carboxylic acid, followed by conversion to the corresponding hydrazide. The final step involves the condensation of the benzotriazole and brominated indole derivatives under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzotriazol-1-yl)-N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(1H-benzotriazol-1-yl)-N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, potentially inhibiting metalloproteins. The brominated indole derivative may interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-benzotriazol-1-yl)propanoic acid
  • 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile
  • 3-(1H-benzotriazol-1-yl)butanoic acid

Uniqueness

3-(1H-benzotriazol-1-yl)-N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide is unique due to its combination of a benzotriazole moiety with a brominated indole derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13BrN6O2

Molecular Weight

413.2 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]propanamide

InChI

InChI=1S/C17H13BrN6O2/c18-10-5-6-12-11(9-10)16(17(26)19-12)22-21-15(25)7-8-24-14-4-2-1-3-13(14)20-23-24/h1-6,9,19,26H,7-8H2

InChI Key

ZWZWRYIYVGEAIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

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